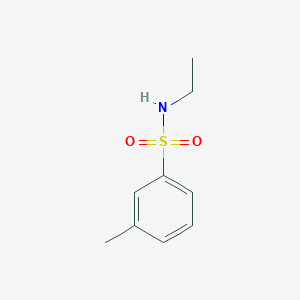

N-Ethyl-3-methylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-3-10-13(11,12)9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZYPWBFHXULOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601337844 | |

| Record name | N-Ethyl-3-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66898-18-8 | |

| Record name | N-Ethyl-3-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of N Ethyl 3 Methylbenzenesulfonamide Systems

Fundamental Reactivity of the Sulfonamide Functional Group

The sulfonamide group, R-S(=O)₂-NR'R'', is a cornerstone in medicinal and organic chemistry. wikipedia.orgresearchgate.net Its chemical behavior is largely influenced by the strong electron-withdrawing nature of the sulfonyl group, which affects both the adjacent nitrogen and the aromatic ring.

Nucleophilic Processes at the Sulfonamide Nitrogen

The nitrogen atom in a sulfonamide is generally considered to be non-basic. youtube.com The lone pair of electrons on the nitrogen is delocalized into the powerfully electron-withdrawing sulfonyl group, which significantly reduces its availability to act as a nucleophile or a base. youtube.com However, under certain conditions, the sulfonamide nitrogen can participate in nucleophilic reactions.

The hydrogen on the nitrogen of a primary or secondary sulfonamide is acidic and can be removed by a base. The resulting anion is a potent nucleophile. For N-Ethyl-3-methylbenzenesulfonamide, which is a secondary sulfonamide, deprotonation would yield an N-anion that can be alkylated. libretexts.org This process, often referred to as N-alkylation, is a common strategy for synthesizing more complex sulfonamides. acs.orgnih.gov For instance, manganese-catalyzed N-alkylation of sulfonamides with alcohols has been shown to be effective, proceeding through the formation of an N-sulfonylimine intermediate which is then reduced. acs.org While electron-donating groups on the aryl ring facilitate this reaction, strongly electron-withdrawing groups like nitro or cyano can inhibit it entirely. acs.org

The formation of the sulfonamide itself is a classic example of the amine nitrogen acting as a nucleophile. youtube.comlibretexts.org This typically involves the reaction of an amine with a sulfonyl chloride, where the amine attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion in a process analogous to nucleophilic acyl substitution. wikipedia.orgyoutube.com

Electrophilic Aromatic Substitutions on the Benzenesulfonamide (B165840) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The substituents already present on the ring dictate the rate and position of the new substitution. pressbooks.pub

In this compound, two substituents influence the reaction's outcome: the N-ethylsulfonamido group (-NHSO₂CH₂CH₃) and the methyl group (-CH₃).

Directing Effects of the Sulfonamide Group: The sulfonamide group is generally considered a deactivating group, meaning it makes the aromatic ring less reactive towards electrophiles than benzene itself. masterorganicchemistry.com This is due to the strong electron-withdrawing inductive effect of the sulfonyl group. Despite being deactivating, it is an ortho, para-director. This is because the nitrogen atom adjacent to the ring can donate its lone pair of electrons via resonance, which helps to stabilize the cationic intermediate (the sigma complex or arenium ion) formed during the attack at the ortho and para positions. wikipedia.orglibretexts.org

Directing Effects of the Methyl Group: The methyl group is an activating group, making the ring more reactive than benzene. masterorganicchemistry.comlibretexts.org It donates electron density to the ring primarily through an inductive effect and hyperconjugation. The methyl group is also an ortho, para-director. libretexts.org

When both groups are present on the ring as in this compound, their combined effects determine the position of the incoming electrophile. The N-ethylsulfonamido group is at position 1, and the methyl group is at position 3. The directing effects are as follows:

The N-ethylsulfonamido group directs ortho (positions 2 and 6) and para (position 4).

The methyl group directs ortho (positions 2 and 4) and para (position 6).

Both groups reinforce substitution at positions 2, 4, and 6. Therefore, an incoming electrophile will preferentially add to these positions over position 5. The steric hindrance from the existing substituents will also play a role in the final product distribution. libretexts.org For example, in the sulfonation of methylbenzene, increasing reaction temperature favors the formation of the less sterically hindered para isomer. libretexts.org

Transformational Reactions of Peripheral Substituents in this compound Analogues

The peripheral substituents, namely the aromatic methyl group and other functional groups that could be present in analogues, can undergo various transformations.

Oxidative Transformations of Aromatic Side Chains

Alkyl groups attached to a benzene ring are susceptible to oxidation, particularly at the benzylic position (the carbon atom directly attached to the ring). libretexts.org The methyl group of this compound can be oxidized to a carboxylic acid group using strong oxidizing agents like hot acidic potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org This reaction is robust, and typically, any alkyl side-chain, regardless of its length, is oxidized back to a single carboxylic acid group, provided there is at least one hydrogen on the benzylic carbon. libretexts.orglibretexts.org

Other methods for oxidizing benzylic methyl groups include using molecular oxygen in the presence of catalysts like N-bromosuccinimide (NBS) under photoirradiation or catalytic hydrobromic acid. researchgate.netorganic-chemistry.org These reactions often proceed through radical mechanisms involving the formation of a stabilized benzylic radical. libretexts.org

Reductive Conversions of Nitro and Other Functional Groups

While this compound itself does not have a nitro group, analogues containing this functionality are common in organic synthesis. The reduction of a nitro group on a benzenesulfonamide ring is a key transformation. Aromatic nitro groups are readily reduced to primary amino groups (-NH₂) using various reagents. Common methods include catalytic hydrogenation (using H₂ gas with catalysts like Pd, Pt, or Ni) or using metals in acidic solution, such as tin (Sn) and hydrochloric acid (HCl). nih.gov

The kinetics of such reductions have been studied. For instance, the reduction of nitrophenols, a related class of compounds, is often used as a model reaction to assess catalyst activity. nih.govrsc.org Studies on the reduction of 4-nitrobenzyl carbamates show that the rate of subsequent fragmentation is influenced by other substituents on the ring, with electron-donating groups accelerating the process. rsc.orgresearchgate.net This suggests that the electronic environment of the aromatic ring, as influenced by groups like the sulfonamide and methyl groups, can impact the kinetics of reductive processes on other ring substituents.

Kinetic and Thermodynamic Analyses of this compound Reactions

Detailed kinetic and thermodynamic data for this compound itself are not widely available. However, general principles and data from related sulfonamide systems provide valuable insights.

Quantitative Structure-Property Relationship (QSPR) studies have been used to predict thermodynamic properties like the enthalpy of formation (ΔHf) and Gibbs free energy of formation (ΔGf) for various sulfonamide drugs. researchgate.net These computational models correlate molecular structures with their physicochemical properties.

Kinetic studies often focus on specific reactions. For the reduction of nitroaromatic compounds, the reaction is typically pseudo-first-order, and an apparent rate constant (kapp) can be determined by monitoring the disappearance of the reactant over time. nih.gov For the reduction of nitrophenols, the position of substituents on the ring affects the rate constant; for example, the reduction of 4-nitrophenol (B140041) is generally faster than that of 2-nitrophenol. nih.gov

Kinetic analysis of the fragmentation of 4-nitrobenzyl carbamates following their reduction to hydroxylamines demonstrates a clear substituent effect on the reaction half-life. A study fitted the data to a Hammett-type equation, log(Mt₁/₂) = 0.57σ + 1.30, where electron-donating substituents (with negative σ values) lead to a faster fragmentation rate (smaller half-life). rsc.orgresearchgate.net This is attributed to the stabilization of a developing positive charge on the benzylic carbon during the reaction. rsc.org

Thermodynamic parameters for the binding of sulfonamides to proteins, such as carbonic anhydrase, have been extensively studied. nih.gov These studies reveal that binding is typically an exothermic process (negative enthalpy change, ΔH) and that the equilibrium dissociation constant (Kᵢ) increases with temperature, indicating that the binding affinity decreases at higher temperatures. nih.gov Activation parameters, including activation enthalpy (ΔH‡), Gibbs free energy (ΔG‡), and entropy (ΔS‡), have been calculated for the association (kₒₙ) and dissociation (kₒff) rates of sulfonamide binding. nih.gov

Table 3.1: Activation Parameters for Sulfonamide Binding to Carbonic Anhydrase II at 23°C nih.gov This table presents data for different sulfonamides binding to an enzyme and is illustrative of the types of thermodynamic analyses performed on this class of compounds.

| Parameter | Process | Value Range |

|---|---|---|

| kon (Association) | ΔH++ | -2.35 to 3.8 kcal/mol |

| ΔG++ | 7.3 to 8.6 kcal/mol | |

| ΔS++ | -16.2 to -32.7 entropy units | |

| koff (Dissociation) | ΔH++ | 5.6 to 14.5 kcal/mol |

| ΔG++ | 19.0 kcal/mol | |

| ΔS++ | -14.8 to -45.7 entropy units |

Elucidation of Reaction Mechanisms Through Spectroscopic and Computational Approaches

The elucidation of reaction mechanisms involving this compound and related sulfonamide systems is increasingly reliant on a synergistic combination of advanced spectroscopic techniques and powerful computational methods. This dual approach allows for a comprehensive understanding of reaction pathways, from the conformational dynamics of the reactants to the energetics of transition states and the structure of intermediates and final products.

Spectroscopic methods serve as the empirical bedrock for mechanistic investigations. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are instrumental in characterizing the structures of compounds synthesized and identifying potential intermediates. nih.gov For instance, in the synthesis of novel sulfonamides, the appearance of a characteristic N-H NMR signal and a specific S-N stretching vibration in the IR spectrum confirms the formation of the desired sulfonamide bond. nih.gov Rotational spectroscopy, a high-resolution gas-phase technique, has been employed to determine the precise geometric conformations of benzenesulfonamide and its derivatives. dntb.gov.uamdpi.com These studies reveal that in isolated conditions, the amino group of the sulfonamide often lies perpendicular to the benzene plane, a conformational preference that can influence its reactivity. dntb.gov.uamdpi.com

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for mapping out the intricate details of reaction mechanisms that are often inaccessible to experimental observation alone. researchgate.net DFT calculations allow researchers to model reaction pathways, calculate the thermodynamic and kinetic parameters of each step, and predict the structures of transient intermediates and transition states. researchgate.netacs.org For example, computational studies on the degradation of sulfonamides by hydroxyl radicals have identified multiple possible reaction pathways, such as H-abstraction and electrophilic attack, providing a more nuanced view than previously assumed one-step processes. researchgate.net Furthermore, DFT methods are used to calculate global and local reactivity descriptors, which can predict the most likely sites of electrophilic or nucleophilic attack on the molecule. researchgate.netresearchgate.net

The true power of this modern approach lies in the integration of experimental and theoretical data. Computational models are validated by comparing calculated spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies) with experimental spectra. nih.govresearchgate.net A strong correlation between the predicted and measured data lends high confidence to the proposed mechanism. This integrated strategy was successfully used to explain the solvent-controlled regioselectivity of a Friedel-Crafts reaction, where DFT calculations revealed the key transition states and intermolecular interactions responsible for directing the reaction to either the ortho- or para-position. acs.org By calculating the Gibbs free energy (ΔG) of the different pathways, researchers could rationalize why one product is favored over another under specific solvent conditions. acs.org This combined spectroscopic and computational methodology provides a detailed, molecular-level picture of chemical reactivity, enabling the prediction and control of reaction outcomes.

Table 3.4.1: Illustrative Comparison of Experimental and Computed Spectroscopic Data for a Sulfonamide Derivative

This table presents representative data showing the correlation between experimental spectroscopic values and those computed using Density Functional Theory (DFT), a common practice for validating theoretical models of reaction mechanisms.

| Spectroscopic Parameter | Experimental Value | Computed Value (DFT) | Reference |

| Sulfonamide S-N Stretch (IR) | 931 cm⁻¹ | 847 cm⁻¹ | nih.gov |

| Sulfonamide N-H (¹H NMR) | 8.07–8.09 ppm | 4.32 ppm* | nih.gov |

| Aromatic C-H Stretch (IR) | 3100-3000 cm⁻¹ | 3100-3050 cm⁻¹ | researchgate.net |

| SO₂ Asymmetric Stretch (IR) | ~1330 cm⁻¹ | ~1325 cm⁻¹ | nih.gov |

*Note: The discrepancy in the N-H chemical shift is noted in the source literature as being highly dependent on the solvent environment, which can be challenging to model perfectly. nih.gov

Table 3.4.2: Key Computational Parameters in Mechanistic Studies of Sulfonamides

This table showcases typical parameters calculated using computational methods like DFT to investigate reaction mechanisms, predict reactivity, and understand molecular stability.

| Calculated Parameter | Definition | Significance in Mechanistic Studies | Reference |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap indicates higher molecular reactivity and a greater propensity for electronic transitions and charge transfer. researchgate.net | researchgate.net |

| Gibbs Free Energy of Activation (ΔG‡) | The energy barrier that must be overcome for a reaction to proceed from reactants to the transition state. | Determines the rate of a chemical reaction; lower values indicate a faster reaction. Used to compare competing pathways. acs.org | acs.org |

| Local Reactivity Descriptors | Indices (e.g., Fukui functions) that quantify the reactivity of specific atoms or functional groups within a molecule. | Predict the most probable sites for electrophilic, nucleophilic, or radical attack, thereby elucidating reaction regioselectivity. researchgate.net | researchgate.net |

| Binding Energy | The energy released when a ligand binds to a receptor or when molecules associate. | Quantifies the stability of enzyme-inhibitor complexes or intermolecular interactions that may influence a reaction pathway. nih.gov | nih.gov |

Derivatization and Structural Diversification of N Ethyl 3 Methylbenzenesulfonamide

Rational Design Principles for Novel N-Ethyl-3-methylbenzenesulfonamide Derivatives

The design of new this compound derivatives is guided by established medicinal chemistry principles to enhance their biological activity and physicochemical properties.

The introduction of heterocyclic rings is a widely employed strategy to modulate the biological activity of sulfonamide-based compounds. These rings can introduce new interaction points with biological targets, alter solubility, and influence metabolic stability.

Thiazoles: Thiazole-containing sulfonamides are recognized for their potential as antimicrobial and anticancer agents. The thiazole (B1198619) ring can enhance the binding affinity of the molecule to target enzymes. For instance, the incorporation of a thiazole ring into sulfonamide derivatives has been shown to augment their flexibility and affinity for binding to receptors. nih.gov The synthesis of thiazole-based sulfonamides can be achieved through various methods, including the late-stage thiazolation of corresponding thiosemicarbazones. researchgate.net

Thiophenes: Thiophene (B33073), a sulfur-containing heterocycle, is an important pharmacophore used in the development of various bioactive compounds. researchgate.net The synthesis of thiophene sulfonamides can be accomplished by reacting thiophenesulfonyl chloride with an appropriate amine in the presence of a base. google.com

Coumarins: Coumarin-sulfonamide hybrids have demonstrated a broad spectrum of pharmacological activities. researchgate.net The synthesis of these derivatives often involves the condensation of a sulfonamide-containing intermediate with a substituted salicylaldehyde (B1680747) in the presence of a catalyst like piperidine (B6355638). researchgate.netmdpi.com For example, a series of coumarin-3-sulfonamide derivatives were designed and synthesized, with some showing potent inhibitory activity against certain cancer cell lines. nih.gov

Pyrazoles: The pyrazole (B372694) moiety is a key component in many biologically active compounds. researchgate.net Pyrazole-sulfonamide derivatives can be synthesized by reacting a pyrazole-4-sulfonyl chloride with an appropriate amine. acs.orgnih.gov These compounds have been investigated for various biological activities. acs.orgscielo.org.mx

Piperidines: The piperidine ring is a prevalent nitrogen-containing heterocycle in many approved drugs. nih.gov The incorporation of a piperidine moiety into sulfonamides has led to the development of compounds with significant biological activities. nih.govnih.gov Synthesis of these derivatives can be achieved through the reaction of a sulfonyl chloride with a piperidine-containing reactant. nih.gov

Pyrrolidines: Pyrrolidine (B122466), a five-membered nitrogen-containing heterocycle, is a common scaffold in medicinal chemistry. nih.govwikipedia.org The functionalization of a preformed pyrrolidine ring is a common synthetic strategy. nih.gov The replacement of other moieties with a pyrrolidine ring can influence the biological activity of the resulting compound. acs.org

Pyridines: Pyridine motifs are integral to the structure of numerous biologically active compounds and pharmaceuticals. rsc.org The synthesis of pyridine-containing sulfonamides can be achieved through multi-component reactions, for example, by reacting an aryl aldehyde, malononitrile, an N-acetylphenyl-benzenesulfonamide derivative, and ammonium (B1175870) acetate. rsc.orgresearchgate.netnih.gov

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a compound's properties by substituting one atom or group with another that has similar physical or chemical characteristics. spirochem.comcambridgemedchemconsulting.com This approach can be used to improve a molecule's pharmacokinetic profile, reduce toxicity, or enhance its biological activity.

Within the this compound core, various bioisosteric replacements can be envisioned. For instance, the methyl group on the benzene (B151609) ring could be replaced with other small alkyl groups or a halogen to probe the effect of size and electronics on activity. The ethyl group on the sulfonamide nitrogen could be substituted with other small alkyl or cycloalkyl groups to explore the impact of steric bulk in that region.

Table 1: Potential Bioisosteric Replacements for this compound

| Original Group | Potential Bioisosteric Replacement(s) | Rationale |

| 3-Methyl group | -Cl, -F, -CH2CH3 | Modulate electronic properties and steric bulk |

| N-Ethyl group | -CH3, -Cyclopropyl, -Isopropyl | Investigate the impact of steric hindrance near the sulfonamide nitrogen |

| Phenyl ring | Thiophene, Pyridine | Introduce heteroatoms to alter polarity and potential for hydrogen bonding |

| Sulfonamide (-SO2NH-) | Sulfoxide (-SO-), Amide (-CONH-) | Modify hydrogen bonding capacity and electronic character |

Scaffold merging involves combining structural features from two or more different bioactive molecules to create a new hybrid compound with potentially enhanced or novel activities. This technique aims to leverage the beneficial properties of each parent scaffold. For example, a fragment from a known enzyme inhibitor could be merged with the this compound scaffold to create a new molecule with a targeted biological profile.

Hybridization can also involve linking the this compound core to another pharmacophore through a flexible or rigid linker. This approach allows for the exploration of new chemical space and the potential for dual-target activity. For instance, hybrid molecules incorporating both a sulfonamide and a thiazole moiety have been synthesized. nih.gov

Synthetic Methodologies for this compound Derivatives

The synthesis of diverse libraries of this compound derivatives relies on efficient and versatile chemical reactions.

Multi-component reactions (MCRs) are powerful tools for rapidly generating complex molecules from three or more starting materials in a single step. researchgate.net This approach is highly atom-economical and allows for the efficient creation of diverse chemical libraries. rsc.orgacs.org For example, a palladium-catalyzed three-component reaction of sulfonamides, aldehydes, and arylboronic acids can produce a wide array of α-arylamines. organic-chemistry.org Another example is a one-pot multicomponent reaction for the synthesis of pyridines containing a sulfonamide moiety. rsc.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the attachment of various aryl and alkyl side chains to the this compound core. organic-chemistry.org For instance, a palladium-catalyzed three-component synthesis allows for the creation of arylmethylsulfonamide derivatives from sulfonamides, paraformaldehyde, and arylboronic acids. organic-chemistry.org These reactions offer a high degree of functional group tolerance and are crucial for the synthesis of complex derivatives.

Cyclization Reactions for Novel Heterocyclic Formation

The sulfonamide group in this compound is a versatile functional group that can participate in various cyclization reactions to form novel heterocyclic compounds. These reactions are fundamental in medicinal chemistry and materials science for creating molecules with unique biological activities and physical properties. Generally, the nitrogen atom of the sulfonamide can act as a nucleophile, and the sulfonyl group can activate adjacent positions for cyclization.

While specific examples of cyclization reactions starting directly from this compound are not extensively detailed in the reviewed literature, the general reactivity of sulfonamides is well-established. For instance, N-alkylated sulfonamides can undergo intramolecular cyclization reactions. ripublication.com The synthesis of heterocyclic compounds such as 2-azetidinones (β-lactams) can be achieved from Schiff bases derived from sulfonamides. ripublication.com The development of N-heterocyclic carbene (NHC)-catalyzed reactions also presents opportunities for formal [3+3] cyclization to produce complex ring systems. nih.gov The use of zeolite molecular sieves as green catalysts is another approach for promoting the synthesis of N-heterocyclic compounds. rsc.org These general synthetic strategies highlight the potential of this compound as a building block for creating a library of novel heterocyclic structures.

Advanced Characterization Techniques for this compound Structures

The definitive identification and structural elucidation of this compound and its derivatives rely on a suite of advanced spectroscopic and analytical techniques.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (199.27 g/mol ). moldb.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. acs.org

Common fragmentation patterns for sulfonamides involve the cleavage of the S-N bond and the S-C(aryl) bond. Expected fragment ions for this compound would include ions corresponding to the loss of the ethyl group, the entire N-ethyl group, and the tolyl group. docbrown.info

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Structure | m/z (Mass-to-charge ratio) |

| [M-C₂H₅]⁺ | [CH₃C₆H₄SO₂NH]⁺ | 170 |

| [CH₃C₆H₄SO₂]⁺ | Toluenesulfonyl cation | 155 |

| [CH₃C₆H₄]⁺ | Tolyl cation | 91 |

| [C₂H₅NH]⁺ | Ethylamino cation | 44 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would exhibit characteristic absorption bands for the sulfonamide and aromatic groups.

Key expected vibrational frequencies include:

N-H stretch: A band in the region of 3200-3300 cm⁻¹ corresponding to the amine hydrogen. ripublication.com

Aromatic C-H stretch: Signals typically appearing above 3000 cm⁻¹.

Aliphatic C-H stretch: Bands in the 2850-2960 cm⁻¹ region from the ethyl and methyl groups.

S=O asymmetric and symmetric stretching: Two strong bands characteristic of the sulfonyl group, typically found around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. researchgate.net

S-N stretching: A band in the range of 900-940 cm⁻¹. researchgate.net

Aromatic C=C stretching: Absorptions in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200-3300 |

| C-H (Aromatic) | Stretch | >3000 |

| C-H (Aliphatic) | Stretch | 2850-2960 |

| S=O | Asymmetric Stretch | 1330-1370 |

| S=O | Symmetric Stretch | 1140-1180 |

| S-N | Stretch | 900-940 |

| C=C (Aromatic) | Stretch | 1450-1600 |

Note: These are general ranges and can vary slightly based on the specific molecular environment. ripublication.comresearchgate.net

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound. For this compound (C₉H₁₃NO₂S), the theoretical elemental composition can be calculated and compared with experimental values to confirm the purity and identity of the sample. rsc.org

Table 4: Theoretical Elemental Composition of this compound (C₉H₁₃NO₂S)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 9 | 108.09 | 54.24 |

| Hydrogen (H) | 1.01 | 13 | 13.13 | 6.59 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 7.03 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 16.06 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 16.09 |

| Total | 199.30 | 100.00 |

Note: Calculations are based on standard atomic weights. moldb.com

Computational Chemistry and Molecular Modeling of N Ethyl 3 Methylbenzenesulfonamide Systems

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electron distribution and its influence on molecular geometry and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the structural and electronic properties of molecules. nih.govnih.gov This method is particularly useful for analyzing reactivity through the calculation of various descriptors. For sulfonamide derivatives, DFT has been employed to determine optimized geometries, atomic charges, and orbital interactions. nih.govepstem.net

Key reactivity descriptors derived from DFT calculations include:

Chemical Potential (µ): Indicates the tendency of a molecule to lose or gain electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.

Fukui Functions (f(r)): Identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

For instance, in studies of related sulfonamides, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to identify reactive sites and predict the stability of different tautomeric forms. nih.gov The molecular electrostatic potential (MESP) surface, also calculated using DFT, provides a visual representation of the charge distribution and helps in identifying regions prone to electrophilic and nucleophilic attack. nih.gov While specific DFT data for N-Ethyl-3-methylbenzenesulfonamide is not prevalent in the literature, the established methodologies for similar sulfonamides provide a robust framework for its analysis. nih.govresearchgate.net

Table 1: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Chemical Potential (µ) | µ = (EHOMO + ELUMO) / 2 | Electron donating/accepting tendency |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud |

| Global Electrophilicity (ω) | ω = µ2 / 2η | Propensity to accept electrons |

| Global Softness (S) | S = 1 / 2η | Reciprocal of hardness |

This table presents the fundamental equations for key DFT reactivity descriptors, which are instrumental in predicting the chemical behavior of molecules like this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited-state properties of molecules, making it invaluable for interpreting electronic absorption spectra (UV-Vis). researchgate.netarxiv.orgarxiv.org By calculating the transition energies and oscillator strengths, TD-DFT can predict the absorption wavelengths and intensities of electronic transitions. nih.govnih.gov

For sulfonamide-containing molecules, TD-DFT has been successfully used to simulate UV-Vis spectra and understand the nature of electronic excitations, such as n→π* and π→π* transitions. nih.gov The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. nih.gov For example, studies on other organic molecules have shown that hybrid functionals like B3LYP and PBE0, combined with appropriate basis sets, can provide reliable spectroscopic predictions. nih.gov The application of TD-DFT to this compound would allow for a detailed understanding of its photophysical properties, including the influence of solvent effects on its absorption spectrum. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential drug candidates. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a force field. This allows for the prediction of the most stable binding mode and the key molecular recognition events, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Studies on sulfonamide derivatives have demonstrated their potential as inhibitors of various enzymes, including Dihydrofolate Reductase (DHFR). researchgate.netnih.gov DHFR is a crucial enzyme in the synthesis of nucleic acids and is a well-established target for antimicrobial and anticancer drugs. nih.govpsu.edu

Molecular docking studies of N-ethyl-N-methylbenzenesulfonamide derivatives against DHFR have revealed the importance of the sulfonamide group in forming key interactions within the enzyme's active site. researchgate.net These studies have identified specific amino acid residues that are critical for binding. For instance, interactions with key residues in the DHFR active site are often observed. researchgate.netnih.gov Although specific docking studies on this compound are not extensively reported, the known interactions of similar sulfonamides provide a strong basis for predicting its binding mode and identifying the key interacting residues in DHFR and other potential biological targets. researchgate.netnih.gov

Table 2: Representative Interacting Residues in DHFR for Sulfonamide-based Inhibitors

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bonding | Asp, Thr, Ser, Tyr |

| Hydrophobic Interactions | Leu, Val, Ile, Phe, Pro |

| Pi-Pi Stacking | Phe, Tyr, Trp, His |

This table summarizes the types of amino acid residues within the Dihydrofolate Reductase (DHFR) active site that are commonly involved in interactions with sulfonamide-based inhibitors, providing a predictive framework for this compound.

Molecular Dynamics Simulations for Conformational Space and Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. rsc.org This technique is invaluable for exploring the conformational landscape of a molecule and understanding its flexibility and dynamic behavior in different environments, such as in solution or when bound to a receptor.

For this compound, MD simulations could be employed to:

Explore Conformational Space: Identify the most stable conformations of the molecule in a given environment and the energy barriers between them.

Analyze Ligand-Receptor Dynamics: Study the stability of the docked pose of this compound within a receptor's binding site over time, providing insights into the strength and persistence of the interactions.

Calculate Binding Free Energies: More rigorous methods like MM-PBSA and MM-GBSA can be applied to MD simulation trajectories to obtain more accurate estimates of the binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational technique aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a class of molecules like benzenesulfonamides, QSAR studies can provide significant insights for predictive design.

Detailed Research Findings: Although specific QSAR models for this compound are not readily found, research on analogous sulfonamide derivatives is prevalent. For instance, QSAR studies on various sulfonamides have been used to predict their inhibitory activity against targets like matrix metalloproteinases (MMPs). nih.gov These studies typically involve calculating a range of molecular descriptors for each compound in a dataset. These descriptors can be categorized as:

Topological descriptors: Related to the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Based on the 3D structure of the molecule, including molecular surface area and volume.

Electronic descriptors: Pertaining to the electron distribution, such as dipole moment and partial atomic charges.

Physicochemical descriptors: Properties like hydrophobicity (logP) and polarizability.

Once calculated, these descriptors are used as independent variables in statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a model that can predict the biological activity (the dependent variable). A robust QSAR model is characterized by high statistical significance (e.g., high R² and Q² values) and predictive power on an external test set of compounds.

For a hypothetical QSAR study on this compound derivatives, one might explore how substitutions on the ethyl group or the tolyl moiety affect a specific biological activity. The goal would be to develop an equation that guides the synthesis of new derivatives with enhanced potency.

Interactive Data Table: Illustrative QSAR Descriptors for a Hypothetical Series

Below is a hypothetical data table illustrating the types of descriptors that would be used in a QSAR study of this compound analogs.

| Compound ID | R-Group Substitution | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |

| NEMB-01 | H (this compound) | 199.27 | 1.85 | 46.43 | 10.5 |

| NEMB-02 | 4-Fluoro | 217.26 | 2.01 | 46.43 | 8.2 |

| NEMB-03 | 4-Chloro | 233.72 | 2.45 | 46.43 | 5.1 |

| NEMB-04 | 4-Methoxy | 229.30 | 1.78 | 55.66 | 12.3 |

Note: The data in this table is purely illustrative to demonstrate the concept of QSAR and is not based on actual experimental results for this compound.

De Novo Design Approaches for this compound-Based Ligands

De novo design is a computational strategy for creating novel molecular structures from scratch, tailored to fit a specific biological target's binding site. nih.gov This approach is particularly valuable when lead compounds are scarce or when exploring novel chemical space is desired. The process typically involves either fragment-based methods or atom-based methods within the spatial constraints of a receptor's active site.

Detailed Research Findings: Specific de novo design studies starting from this compound as a scaffold are not described in the available literature. However, the general methodology is well-established. For a given protein target, the this compound core could be used as a starting fragment. A de novo design algorithm would then "grow" the molecule by adding functional groups or larger fragments in a way that optimizes interactions with the binding site. nih.govamazonaws.com

These algorithms employ scoring functions to evaluate the fitness of the newly generated structures. The scoring functions typically account for:

Binding affinity: Estimating the strength of interaction through terms for hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Drug-likeness: Assessing properties like molecular weight, lipophilicity, and the number of hydrogen bond donors/acceptors to ensure the designed molecules have favorable pharmacokinetic profiles.

Synthetic accessibility: Evaluating the chemical feasibility of synthesizing the proposed molecule.

Modern approaches often leverage deep generative models, a form of artificial intelligence, to propose novel and diverse chemical structures that are optimized for multiple properties simultaneously. nih.gov

Interactive Data Table: Hypothetical Output of a De Novo Design Program

This table represents a hypothetical output from a de novo design algorithm using this compound as a base scaffold to design inhibitors for a hypothetical kinase.

| Designed Ligand ID | Modifications from Core Scaffold | Predicted Binding Affinity (kcal/mol) | Drug-Likeness Score (0-1) | Synthetic Accessibility Score (1-10) |

| DN-L1 | Addition of a furan (B31954) ring to the ethyl group | -9.8 | 0.85 | 3.5 |

| DN-L2 | Replacement of the methyl group with a trifluoromethyl group | -8.5 | 0.78 | 4.1 |

| DN-L3 | Addition of a piperidine (B6355638) moiety linked to the benzene (B151609) ring | -10.2 | 0.81 | 2.8 |

| DN-L4 | Bioisosteric replacement of sulfonamide with a reverse amide | -7.9 | 0.91 | 5.2 |

Note: The data in this table is purely for illustrative purposes to explain the principles of de novo design and does not represent actual computed data for this compound.

Exploration of Structure Activity Relationships in N Ethyl 3 Methylbenzenesulfonamide Derivatives

Correlating Specific Structural Modifications with Observed Molecular Interactions

The molecular interactions of sulfonamide-based ligands are dictated by the core sulfonamide group and the nature of its substituents. The sulfonamide moiety itself is a powerful hydrogen bond donor (the NH group) and acceptor (the SO2 group). Research on model protein systems like the FK506-binding protein 12 (FKBP12), which recognizes sulfonamides, has provided deep insights into these interactions. acs.org

Key structural features and their correlation with molecular interactions include:

The Sulfonamide Core : The two oxygen atoms of the sulfonamide group are critical binding motifs. acs.org They frequently engage in highly conserved C-H···O=S hydrogen bonds with protein backbone residues. acs.orgnih.gov Studies involving the systematic replacement of these oxygen atoms have allowed for a precise determination of their individual contributions to binding affinity. For instance, removing one oxygen to create a sulfinamide analogue leads to a measurable loss of binding affinity, quantifying the energetic contribution of that specific oxygen's interaction. acs.orgnih.gov

N-Alkylation (Ethyl Group) : The N-ethyl group in N-Ethyl-3-methylbenzenesulfonamide occupies a specific vector space extending from the core. Its size, hydrophobicity, and conformation influence how the molecule fits within a binding pocket. In many inhibitors, this part of the molecule can be modified to improve pharmacokinetic properties or to exploit additional hydrophobic interactions within the target protein.

Aromatic Ring Substitution (3-methyl Group) : The position and nature of substituents on the benzene (B151609) ring are pivotal for activity and selectivity. The 3-methyl group of this compound provides a specific steric and electronic profile compared to its isomers (e.g., N-Ethyl-4-methylbenzenesulfonamide) or the unsubstituted parent compound. Optimization of naphthalenesulfonamide-based antagonists showed that a 1,5-substitution pattern was crucial for activity, highlighting the importance of the substituent vector. nih.gov The placement of this methyl group dictates how the aromatic ring can engage in π-π stacking or hydrophobic interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan in a binding site. nih.gov

Systematic modifications, such as creating analogues where the sulfonamide is replaced by a bioisosteric sulfinamide or sulfonimidamide, have revealed that even subtle changes can lead to new interactions. For example, sulfonimidamides introduce a nitrogen atom that can act as a hydrogen bond acceptor, an interaction not possible with the original sulfonamide oxygen, potentially allowing for the remodeling of subpockets within a protein target. acs.orgnih.gov

Role of Substituent Effects on Ligand Binding and Selectivity

Substituents on the benzenesulfonamide (B165840) scaffold exert profound electronic and steric effects that modulate ligand binding and selectivity. For this compound, the key substituents are the N-ethyl group and the 3-methyl group on the phenyl ring.

Electronic Effects : The electron-donating or electron-withdrawing nature of a substituent can alter the pKa of the sulfonamide NH group, which can be critical for activity. nih.gov Studies on half-sandwich metal catalysts have shown that the impact of electronics is highly system-dependent; in some cases, electron-donating groups on the sulfonyl moiety improve performance, while in others, electron-withdrawing groups are advantageous. nih.gov This highlights that the optimal electronic properties are contingent on the specific reaction mechanism and target.

Steric and Positional Effects : The size, shape, and position of a substituent are arguably more critical for selectivity. The 3-methyl group of the title compound directs its binding in a different orientation than a 4-methyl or 2-methyl isomer would. This positioning affects how the ligand fits into the active site and which secondary interactions it can form. Structural studies on CA inhibitors demonstrate that tailoring the tail group is the most effective strategy for achieving isoform specificity. nih.gov Adding bulky or flexible chains can allow the inhibitor to reach and interact with unique residues in one isoform that are absent or inaccessible in another, thereby enhancing selectivity. acs.orgnih.gov

Stereochemical Influences on Structure-Activity Relationships

While this compound is an achiral molecule, the introduction of chiral centers into its derivatives makes stereochemistry a critical factor in SAR. The three-dimensional arrangement of atoms can drastically affect how a ligand fits into the chiral environment of a protein binding site.

Therefore, if derivatives of this compound were synthesized with chiral centers—for example, by modifying the ethyl group to a chiral substituent like a (S)-1-phenylethyl group—it would be expected that one enantiomer would exhibit significantly higher activity than the other due to a better stereochemical and conformational fit within the target's active site.

Potential Applications of N Ethyl 3 Methylbenzenesulfonamide in Advanced Chemical Synthesis and Materials Science

N-Ethyl-3-methylbenzenesulfonamide as a Versatile Synthetic Building Block

The structural features of this compound make it a valuable precursor and intermediate in the synthesis of more complex molecular architectures. The sulfonamide group offers a stable yet reactive handle for a variety of chemical transformations.

Intermediate in Complex Natural Product Synthesis

In the intricate field of total synthesis of natural products, protecting groups are essential for masking reactive functional groups while other parts of a molecule are being modified. Sulfonamides are renowned for their stability under a wide range of reaction conditions, making them excellent protecting groups for primary and secondary amines. orgsyn.orgyoutube.comchem-station.com The toluenesulfonyl (Ts) group, a close structural relative of the functional group in this compound, is frequently employed for this purpose. nih.gov It effectively reduces the nucleophilicity and basicity of the amine nitrogen. chem-station.com

The N-ethyl-3-methylbenzenesulfonyl group could similarly serve as a robust protecting group for amines. Its stability to both acidic and basic conditions would allow for complex synthetic steps to be performed on other parts of a molecule without affecting the protected amine. chem-station.com While deprotection of sulfonamides can be challenging, often requiring harsh reductive or acidic conditions, methods have been developed for their cleavage, ensuring the eventual liberation of the free amine. orgsyn.orgyoutube.com The specific steric and electronic properties conferred by the meta-methyl group in this compound might offer subtle but potentially advantageous differences in reactivity and cleavage conditions compared to the more common tosyl group.

Precursor for Advanced Organic Transformations and Reagents

Beyond its role as a protecting group, this compound can serve as a versatile precursor for a variety of organic transformations. The nitrogen atom of the sulfonamide can undergo further reactions, such as nucleophilic substitution, to create more complex structures. jinlichemical.com For example, the related compound N-ethyl-p-toluenesulfonamide is a known intermediate in diverse organic syntheses. innospk.comchemicalland21.comnuomengchemical.com

The acidic proton on the sulfonamide nitrogen can be removed by a base, generating an anion that can participate in N-alkylation or N-arylation reactions. This allows for the introduction of new substituents, expanding the molecular diversity accessible from this starting material. This reactivity is fundamental to using toluenesulfonamides as intermediates for pharmaceuticals, dyes, and other specialty chemicals. chemicalland21.com Therefore, this compound represents a valuable scaffold for building a library of derivatives for screening in various applications, from medicinal chemistry to materials science. nih.gov

Integration of this compound Moieties in Functional Materials

The incorporation of specific chemical moieties into polymers and other materials is a key strategy for designing materials with tailored properties. The sulfonamide group is particularly interesting due to its potential to impart responsiveness to external stimuli and to modify the physical properties of materials.

Design and Synthesis of Sulfonamide-Containing Polymers and Composites

Polymers containing sulfonamide groups in their backbone or as pendant side chains have been synthesized for various applications. ontosight.aitaylorfrancis.com These polymers can be created by preparing a polymerizable monomer derived from a sulfonamide compound, which is then homo- or co-polymerized. google.comacs.org A monomer could be synthesized from this compound, for example, by introducing a vinyl or acryloyl group, which could then be polymerized using techniques like free-radical polymerization or reversible addition-fragmentation chain-transfer (RAFT) polymerization. researchgate.netrsc.org

The inclusion of the this compound moiety is expected to influence the polymer's properties. Sulfonamide groups can enhance thermal stability and alter solubility characteristics. rsc.orgresearchgate.net Furthermore, N-ethyl-toluenesulfonamides are used as plasticizers for polymers like polyamides and cellulose (B213188) acetate, indicating that their incorporation into a polymer matrix can increase flexibility and durability. innospk.comchemicalland21.comnuomengchemical.com

Table 1: Examples of Sulfonamide-Containing Polymer Systems and Their Properties

| Polymer Type | Sulfonamide Monomer/Unit | Key Properties/Applications |

|---|---|---|

| Poly(methacryloyl sulfonamide)s | Methacryloyl sulfonamides (various) | pH- and CO2-responsive; tunable solubility. acs.org |

| Poly(styrene oxide) with sulfonamide | Styrene oxide with sulfonamide protecting group | Increased thermal stability (up to 300 °C). rsc.org |

| Poly(thioester sulfonamide)s | N-sulfonyl aziridine | Well-defined alternating copolymers. nih.gov |

| Polyamide Composites | N-ethyl-p-toluenesulfonamide (as plasticizer) | Increased flexibility, durability, and resistance to oils. chemicalland21.comnuomengchemical.com |

Development of Stimuli-Responsive Materials Incorporating Sulfonamide Units

A significant area of materials research is the development of "smart" materials that respond to changes in their environment. rsc.org Polymers containing sulfonamide groups are a promising class of pH-sensitive materials. google.comresearchgate.netnih.gov This responsiveness stems from the acidic nature of the N-H proton of the sulfonamide group. acs.org

In an acidic environment (low pH), the sulfonamide group remains in its neutral, protonated form (R-SO₂NH-R'). This form is generally more hydrophobic. nih.gov As the pH increases, the proton can be removed, creating an anionic sulfonamide group (R-SO₂N⁻-R'). This ionization increases the hydrophilicity of the polymer chains, leading to a change in the material's properties, such as swelling in a hydrogel or dissolution of a linear polymer. researchgate.netnih.gov This transition can be very sharp, occurring within a narrow pH range. researchgate.net

By incorporating this compound units into a polymer, it is possible to create materials that respond to pH changes around the physiological range, making them potential candidates for applications like drug delivery systems that release their payload in specific pH environments within the body. researchgate.netnih.gov The exact pH at which this transition occurs can be tuned by adjusting the amount of the sulfonamide monomer in the copolymer. acs.orgnih.gov

Functionalization of Carbon-Based Materials with Sulfonamide Derivatives

Carbon-based nanomaterials, such as graphene oxide (GO) and carbon nanotubes (CNTs), possess exceptional mechanical and electronic properties. However, their application is often limited by poor solubility and biocompatibility. nih.govyoutube.com Surface functionalization is a key strategy to overcome these limitations and to impart new functionalities. nih.govmdpi.com

Sulfonamide derivatives can be covalently attached to the surface of these materials. mdpi.com A common method involves using the carboxylic acid groups present on graphene oxide. These groups can be activated and then reacted with an amine-functionalized sulfonamide derivative to form a stable amide linkage. nih.gov Alternatively, diazonium chemistry can be employed. nih.gov To utilize this compound for this purpose, it would first need to be chemically modified to introduce a reactive handle, such as an amine or a diazonium salt precursor, onto its aromatic ring.

This surface modification can dramatically alter the material's properties. Functionalization of graphene oxide with sulfonamides has been shown to create nanoconjugates with specific biological or chemical properties. mdpi.com The process can improve the dispersion of the nanomaterial in various solvents and polymer matrices, which is crucial for creating advanced composites. mdpi.com Molecular dynamics simulations have also been used to study how functionalizing graphene with different groups, including amides, affects its interaction with and adsorption of other molecules. nih.gov

Catalytic Roles of this compound-Derived Organocatalysts or Ligands

No published research is available on the use of this compound as a building block for organocatalysts or ligands. As such, there are no specific catalytic reactions, mechanistic studies, or performance data to report.

Data Tables

Due to the lack of research in this specific area, no data is available to populate tables on catalytic performance.

Future Directions and Emerging Research Avenues for N Ethyl 3 Methylbenzenesulfonamide

High-Throughput Synthesis and Screening of N-Ethyl-3-methylbenzenesulfonamide Derivative Libraries

The exploration of the chemical space surrounding this compound is a critical step in identifying derivatives with enhanced or novel biological activities. High-throughput synthesis (HTS) methodologies offer a pathway to rapidly generate large libraries of related compounds for subsequent biological evaluation. ecronicon.net The core of this approach lies in the parallel synthesis of numerous analogs, where the foundational this compound scaffold is systematically modified.

Modern HTS platforms can be automated, utilizing robotic systems for liquid handling, reaction monitoring, and purification. nih.gov For this compound, this could involve the use of a variety of reactants to introduce diverse functional groups at different positions on the molecule. For instance, derivatization could target the ethyl group, the methyl group on the benzene (B151609) ring, or even the sulfonamide linkage itself, where feasible. The use of one-pot multicomponent reactions is an efficient strategy for generating molecular diversity from simple starting materials in a single step. ecronicon.net

Once synthesized, these derivative libraries can be subjected to high-throughput screening (HTS) to assess their biological activity against a range of targets. This could include screening for antimicrobial activity against various bacterial and fungal strains, or for antiproliferative effects on different cancer cell lines. researchgate.net The data generated from these screens can rapidly identify "hit" compounds with desired biological profiles, warranting further investigation.

Table 1: Illustrative High-Throughput Synthesis Approach for this compound Derivatives

| Scaffold Position | Reagent Class | Potential Modifications |

| N-Alkyl Group | Alkyl Halides | Introduction of longer chains, branched alkyls, cyclic groups |

| Benzene Ring | Halogenating Agents, Nitrating Agents | Introduction of halogens, nitro groups for further functionalization |

| Amine (if modified) | Carboxylic Acids, Acyl Chlorides | Formation of amide linkages with diverse substituents |

Application of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of molecules like this compound. wipo.int These computational tools can analyze vast datasets to predict the properties and activities of novel compounds, thereby guiding and accelerating the research process. google.com

One of the key applications of AI/ML is in the prediction of structure-activity relationships (SAR). By training algorithms on existing data from sulfonamide derivatives, it is possible to build models that can predict the biological activity of yet-unsynthesized this compound analogs. drugdesign.org This predictive power allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.

Furthermore, ML models can be developed to predict a range of physicochemical properties, such as solubility, toxicity, and metabolic stability. researchgate.net This is crucial for the early-stage assessment of a compound's drug-likeness. For instance, a model could predict that a particular derivative of this compound will have poor oral bioavailability, prompting chemists to explore modifications that would improve this property. The use of machine learning can thus de-risk and streamline the entire discovery and development pipeline. wipo.int

Expanding the Scope of Novel Derivatization Strategies

While high-throughput synthesis focuses on the rapid generation of analogs, there is also a need for the development of more sophisticated and novel derivatization strategies for this compound. This involves the use of advanced synthetic methodologies to create derivatives that are not accessible through traditional means.

For example, recent advances in C-H activation could allow for the direct functionalization of the benzene ring or the ethyl group, providing a more efficient route to a wide range of derivatives. The strategic introduction of different heterocyclic moieties, which are known to be important in many biologically active compounds, is another promising avenue. researchgate.netekb.eg Research on related sulfonamides has shown that the addition of thiazole (B1198619), pyrazole (B372694), or isatin (B1672199) functionalities can lead to potent inhibitors of various enzymes. nih.govnih.gov

The goal of these novel derivatization strategies is to create a diverse set of molecules with unique three-dimensional shapes and electronic properties. This diversity increases the probability of discovering compounds that can interact with biological targets in new and specific ways, potentially leading to the development of molecules with improved potency and selectivity.

Advanced Biophysical Characterization for Deeper Mechanistic Understanding

A thorough understanding of how this compound and its derivatives interact with their biological targets at a molecular level is fundamental for rational drug design. Advanced biophysical techniques provide the tools to elucidate these mechanisms in great detail.

Techniques such as X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structure of a derivative bound to its target protein. This provides a precise map of the binding site and reveals the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's activity.

Other biophysical methods, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can be used to quantify the binding affinity and thermodynamics of the interaction. This data is invaluable for understanding the driving forces behind binding and for making informed decisions about how to modify the compound to improve its affinity. Nuclear magnetic resonance (NMR) spectroscopy can also provide dynamic information about the interaction in solution. The collective insights from these advanced techniques will be instrumental in guiding the optimization of this compound derivatives into highly effective molecules for their intended applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Ethyl-3-methylbenzenesulfonamide, and how are intermediates characterized?

- Methodology : Synthesis typically involves reacting 3-methylbenzenesulfonyl chloride with ethylamine under controlled conditions (e.g., inert atmosphere, 0–5°C) to prevent side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Intermediates are characterized using NMR and NMR to confirm sulfonamide bond formation and substituent positions. Mass spectrometry (ESI or EI) validates molecular weight .

Q. What spectroscopic and chromatographic methods confirm the compound’s structural integrity?

- Methodology :

- NMR Spectroscopy : NMR peaks at δ 1.1–1.3 ppm (triplet, –CH2CH3) and δ 3.0–3.2 ppm (quartet, –SO2NH–CH2–) confirm the ethylamine moiety. Aromatic protons (δ 7.3–7.8 ppm) indicate substitution patterns on the benzene ring .

- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution MS ensures purity (>95%) and validates the molecular formula .

Q. How does the substitution pattern on the benzene ring influence reactivity and stability?

- Methodology : Comparative studies using analogs (e.g., 3-methoxy or 4-chloro derivatives) reveal that electron-withdrawing groups (e.g., –SO2NH–) enhance thermal stability but reduce nucleophilic reactivity. Solubility in polar solvents (e.g., DMSO) is improved by para-substituted hydrophilic groups .

Advanced Research Questions

Q. How can computational modeling predict this compound’s binding affinity for biological targets?

- Methodology :

- Docking Simulations : Tools like AutoDock Vina model interactions with enzymes (e.g., carbonic anhydrase). The sulfonamide group’s hydrogen-bonding capacity with zinc ions in active sites is a key focus .

- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100-ns trajectories, with RMSD < 2 Å indicating robust binding .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

- Methodology :

- Systematic Review : Follow PRISMA guidelines to aggregate data from peer-reviewed studies. Meta-analysis identifies confounding variables (e.g., assay type: MIC vs. disk diffusion; bacterial strains) .

- Dose-Response Studies : Re-evaluate IC50 values under standardized conditions (e.g., pH 7.4, 37°C) to isolate structure-activity relationships .

Q. How can reaction kinetics elucidate degradation pathways under physiological conditions?

- Methodology :

- Pseudo-First-Order Kinetics : Monitor hydrolysis rates in buffer solutions (pH 1–10) via UV-Vis spectroscopy (λ = 260 nm). Activation energy () calculations identify pH-dependent degradation mechanisms .

- LC-MS/MS : Detect degradation products (e.g., sulfonic acid derivatives) to propose fragmentation pathways .

Q. What synthetic modifications improve solubility for in vitro assays without compromising bioactivity?

- Methodology :

- Prodrug Design : Introduce PEGylated side chains or phosphate esters to enhance aqueous solubility. Assess bioavailability using Caco-2 cell permeability assays .

- Co-Crystallization : Screen with co-formers (e.g., citric acid) to create stable salts with improved dissolution profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.